2,4,5-Trifluorophenylacetic acid
Overview
Description
2,4,5-Trifluorophenylacetic acid is a fluorinated phenylacetic acid with the chemical formula C8H5F3O2. It is characterized by the presence of three fluorine atoms substituted on the benzene ring at positions 2, 4, and 5. This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds, including inhibitors of the dipeptidyl peptidase-4 enzyme .
Scientific Research Applications
2,4,5-Trifluorophenylacetic acid has numerous applications in scientific research:
Mechanism of Action
Target of Action
2,4,5-Trifluorophenylacetic acid is primarily used as a building block for the synthesis of drugs like Sitagliptin. Sitagliptin is an anti-diabetic medication that acts as an inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme . Therefore, the primary target of the compounds derived from this compound is the DPP-4 enzyme.
Mode of Action
This inhibition increases the levels of incretin hormones, which help to control blood glucose levels by increasing insulin synthesis and release .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to glucose metabolism . By inhibiting the DPP-4 enzyme, the incretin hormones GLP-1 (glucagon-like peptide-1) and GIP (glucose-dependent insulinotropic polypeptide) are increased. These hormones stimulate insulin release from the pancreatic beta cells in a glucose-dependent manner .
Pharmacokinetics
. Sitagliptin is rapidly absorbed and widely distributed in the body. It is primarily excreted unchanged in the urine .
Result of Action
This helps to control blood glucose levels, making it an effective treatment for type 2 diabetes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of perovskite solar cells, the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This interaction enhances the power conversion efficiency of the solar cells . Additionally, the hydrophobicity of the trifluorobenzene moiety improves the stability of the solar cell .
Safety and Hazards
Future Directions
2,4,5-Trifluorophenylacetic acid is used to synthesize the intermediate of sitagliptin, a new drug for the treatment of type II diabetes . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor . It has good curative effect, small side effects, good safety and tolerance in treating type II diabetes .
Biochemical Analysis
Biochemical Properties
It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that 2,4,5-Trifluorophenylacetic acid may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
It is known that trifluorophenylacetic acids are used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the carboxylic acid group within this compound interacts with the Pb cluster and passivates the deep-energy-level defects of the perovskites . This suggests that this compound may have similar temporal effects in laboratory settings.
Preparation Methods
The synthesis of 2,4,5-Trifluorophenylacetic acid involves several steps:
Starting Materials: The process begins with raw materials such as 2,4,5-trifluorotoluene.
Intermediate Formation: The raw materials react with a quaternary ammonium salt catalyst, sulfolane, and potassium fluoride to form a first intermediate.
Fluorination and Diazotization: The second intermediate reacts with a fluorinating reagent to form a salt, which is then quenched and subjected to a diazotization reaction with an aqueous solution of sodium nitrite to obtain a diazonium salt.
Cracking and Final Steps: The diazonium salt is cracked at high temperature to yield 2,4,5-trifluorotoluene.
Chemical Reactions Analysis
2,4,5-Trifluorophenylacetic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include hydrogenation catalysts, fluorinating agents, and diazotization reagents.
Major Products: The reactions yield various intermediates and final products, such as 2,4,5-trifluorotoluene and other fluorinated derivatives.
Comparison with Similar Compounds
2,4,5-Trifluorophenylacetic acid can be compared with other fluorinated phenylacetic acids:
Similar Compounds: Examples include 2,3,4-Trifluorophenylacetic acid, 2,3,6-Trifluorophenylacetic acid, and 3,4,5-Trifluorophenylacetic acid.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its properties for various scientific and industrial purposes.
Properties
IUPAC Name |
2-(2,4,5-trifluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQLGGQUQDTBSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380723 | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209995-38-0 | |
Record name | (2,4,5-Trifluorophenyl)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209995-38-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorophenylacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.828 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,5-Trifluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.315 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2,4,5-Trifluorophenylacetic acid?
A1: Several synthetic routes have been developed for this compound. One approach involves using 2,4,5-trifluorobenzyl halogen as a starting material. This method utilizes a Grignard reaction with magnesium metal to form a 2,4,5-trifluorobenzyl Grignard reagent. Reacting this reagent with carbon dioxide yields 2,4,5-trifluorophenylacetate, which is then acidified to obtain the desired this compound. []
Q2: What are the advantages and disadvantages of the different synthesis methods?
A2: The Grignard reaction approach using carbon dioxide as a carbon source offers benefits such as a short synthetic route, mild reaction conditions, environmental friendliness, and ease of industrial implementation. This method also yields a high-purity product. []
Q3: Beyond its role in sitagliptin synthesis, are there other applications for this compound?
A3: While prominently known as a precursor to sitagliptin, the full application potential of this compound is still being explored. Its unique structure with the trifluoromethyl group and carboxylic acid functionality might offer opportunities in various fields. Further research could unveil its potential as a building block for other pharmaceuticals, agrochemicals, or advanced materials.
Q4: What is the role of this compound in the synthesis of sitagliptin?
A4: this compound serves as a crucial starting point in synthesizing sitagliptin phosphate, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used to treat type 2 diabetes. [, ] The synthesis involves several steps, including substitution, decarboxylation, asymmetric reduction, hydrolysis, and condensation reactions. This compound provides the core structure upon which the sitagliptin molecule is built. []
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